molecular formula C13H18N2O4 B4580820 N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide

N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide

Cat. No. B4580820
M. Wt: 266.29 g/mol
InChI Key: ALKHGUASUXZZIC-UHFFFAOYSA-N
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Description

"N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide" is a chemical compound that likely holds significance in research and industrial applications due to its specific functional groups. These include the acetamide group, which is common in various bioactive compounds and pharmaceuticals, and the nitrophenyl group, known for its applications in material science and as intermediates in organic synthesis.

Synthesis Analysis

While specific synthesis details for "N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide" are not provided, similar compounds are typically synthesized through multi-step organic reactions. These often involve the acylation of amines, nitration of aromatic compounds, and alkylation processes. For instance, compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized through reactions involving acetic acid derivatives and diamines in the presence of catalysts like dichloromethane, lutidine, and TBTU (G. Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives often involves intricate intermolecular and intramolecular hydrogen bonding, affecting their crystalline structure and stability. The orthorhombic crystal system is common, with specific space groups and unit cell parameters depending on the substituents attached to the phenyl and acetamide groups (G. Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives can undergo various chemical reactions, including catalytic hydrogenation, hydrolysis, and further nitration. Their reactivity is influenced by the presence of functional groups like nitro, ethoxy, and acetamide groups. For example, catalytic hydrogenation has been used to convert nitrophenyl acetamides into their corresponding amino derivatives, showcasing the versatility of these compounds in synthetic chemistry (Zhang Qun-feng, 2008).

Scientific Research Applications

Catalytic Hydrogenation and Green Synthesis

A study by Zhang Qun-feng (2008) focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, via catalytic hydrogenation. This method emphasizes a more environmentally friendly approach to synthesizing related acetamide compounds, suggesting potential applications in dye production and other industrial processes (Zhang Qun-feng, 2008).

Pharmacological Assessment of Novel Acetamide Derivatives

Rani, Pal, Hegde, and Hashim (2016) synthesized and assessed novel acetamide derivatives for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Their work indicates that certain acetamide derivatives can be potent pharmacological agents, pointing to the possible medical applications of similar compounds (Rani et al., 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another study by the same group (2014) further explored 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives for their potential anticancer, anti-inflammatory, and analgesic properties. This suggests that N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide could potentially be explored for similar bioactivities (Rani et al., 2014).

Non-linear Optical Materials

A study on N-(3-nitrophenyl)acetamide, a compound with similar structural features, highlighted its potential as an organic non-linear optical material. This suggests applications in the development of optical devices and materials (Mahalakshmi et al., 2002).

Chemoselective Acetylation

Magadum and Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This indicates potential applications in the synthesis of pharmacologically relevant compounds (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-2-19-9-5-8-14-13(16)10-11-6-3-4-7-12(11)15(17)18/h3-4,6-7H,2,5,8-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKHGUASUXZZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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